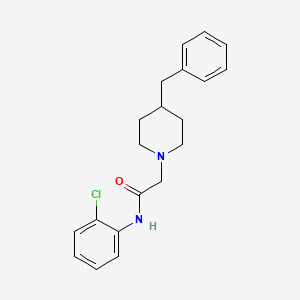
4-chloro-N-(2-methyl-4-nitrophenyl)benzamide
説明
4-chloro-N-(2-methyl-4-nitrophenyl)benzamide, also known as MNBA, is an organic compound that belongs to the class of benzamide derivatives. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. MNBA is widely used in scientific research as a biochemical tool to study the mechanism of action of various enzymes and proteins.
科学的研究の応用
4-chloro-N-(2-methyl-4-nitrophenyl)benzamide is widely used in scientific research as a biochemical tool to study the mechanism of action of various enzymes and proteins. It is used as an inhibitor of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide is also used to study the binding affinity of ligands to proteins such as human serum albumin and bovine serum albumin. Additionally, 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide is used to study the effect of pH and temperature on the activity of enzymes and proteins.
作用機序
The mechanism of action of 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide involves the inhibition of enzymes and proteins by binding to their active sites. 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide acts as a competitive inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase by blocking the access of their substrates to the active site. 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide also inhibits the activity of carbonic anhydrase by binding to its zinc ion in the active site. 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide binds to the hydrophobic cavities of human serum albumin and bovine serum albumin, which affects their binding affinity for ligands.
Biochemical and Physiological Effects:
4-chloro-N-(2-methyl-4-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This leads to an increase in acetylcholine levels, which can have both beneficial and detrimental effects on the nervous system. 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide also inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This can lead to changes in the acid-base balance of the body.
実験室実験の利点と制限
4-chloro-N-(2-methyl-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also a potent inhibitor of enzymes and proteins, which makes it a useful tool for studying their mechanism of action. However, 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide has some limitations for lab experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which means that its effects may not be long-lasting.
将来の方向性
There are several future directions for the use of 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide in scientific research. One potential area of research is the development of new inhibitors of enzymes and proteins based on the structure of 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide. Another area of research is the use of 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide as a tool to study the binding affinity of ligands to proteins. Additionally, 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide could be used to study the effect of pH and temperature on the activity of enzymes and proteins in more detail. Finally, 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide could be used to study the effect of its inhibition on the nervous system and acid-base balance of the body in vivo.
特性
IUPAC Name |
4-chloro-N-(2-methyl-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-8-12(17(19)20)6-7-13(9)16-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOLTEPSVITUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methyl-4-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine](/img/structure/B5091048.png)
![2,4-dichloro-N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5091066.png)
![N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5091073.png)

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)